Benzyl 7-[5-bromo-2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, resulting in high yields . The reaction conditions include:
Microwave irradiation: This accelerates the reaction and improves yield.
Temperature: Typically around 150°C.
Reaction time: Approximately 30 minutes.
Industrial Production Methods
Industrial production of this compound may involve scaling up the microwave-assisted synthesis method. This involves using larger microwave reactors and optimizing reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing a bromine atom with another substituent.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as sodium iodide (NaI) in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as CDK2, by binding to their active sites and preventing their normal function . This inhibition can lead to the disruption of cellular processes, such as cell cycle progression, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for their CDK2 inhibitory activity.
Uniqueness
BENZYL 7-[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its difluoromethoxy and bromophenyl groups contribute to its high potency and selectivity as an enzyme inhibitor.
Properties
Molecular Formula |
C21H17BrF2N4O3 |
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Molecular Weight |
491.3 g/mol |
IUPAC Name |
benzyl 7-[5-bromo-2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H17BrF2N4O3/c1-12-17(19(29)30-10-13-5-3-2-4-6-13)18(28-21(27-12)25-11-26-28)15-9-14(22)7-8-16(15)31-20(23)24/h2-9,11,18,20H,10H2,1H3,(H,25,26,27) |
InChI Key |
ANGHIILTLFLYMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C=CC(=C3)Br)OC(F)F)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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